4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone 4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 477867-43-9
VCID: VC6915537
InChI: InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl
Molecular Formula: C16H18ClN3O2
Molecular Weight: 319.79

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone

CAS No.: 477867-43-9

Cat. No.: VC6915537

Molecular Formula: C16H18ClN3O2

Molecular Weight: 319.79

* For research use only. Not for human or veterinary use.

4-chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone - 477867-43-9

Specification

CAS No. 477867-43-9
Molecular Formula C16H18ClN3O2
Molecular Weight 319.79
IUPAC Name 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one
Standard InChI InChI=1S/C16H18ClN3O2/c1-22-13-7-5-12(6-8-13)20-16(21)15(17)14(11-18-20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3
Standard InChI Key BMJHAYWBQLHCDL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one, reflects its substitution pattern:

  • A chlorine atom at position 4 of the pyridazinone core.

  • A 4-methoxyphenyl group at position 2.

  • A piperidine ring attached via a nitrogen atom at position 5 .

The SMILES notation COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl\text{COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl} and InChIKey BMJHAYWBQLHCDL-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

PropertyValue
CAS No.477867-43-9
Molecular FormulaC16H18ClN3O2\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_2
Molecular Weight319.79 g/mol
IUPAC Name4-chloro-2-(4-methoxyphenyl)-5-piperidin-1-ylpyridazin-3-one
SMILESCOC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)Cl
InChIKeyBMJHAYWBQLHCDL-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit protocol for this compound is published, pyridazinones are commonly synthesized via:

  • Cyclocondensation reactions between diketones and hydrazines.

  • Nucleophilic substitution on preformed pyridazinone cores .

For example, the 5-piperidino group likely arises from reacting a 5-chloropyridazinone intermediate with piperidine, leveraging the reactivity of the chlorine atom at position 5 . The 4-methoxyphenyl moiety may be introduced via Ullmann coupling or nucleophilic aromatic substitution .

Analytical Characterization

  • 1H^1\text{H}-NMR: Signals for aromatic protons (δ 6.8–8.0 ppm), piperidine methylenes (δ 1.5–2.5 ppm), and methoxy groups (δ 3.8 ppm) .

  • IR: Stretching vibrations for C=O (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}).

Computational and Theoretical Insights

Molecular Docking Studies

In silico modeling using the crystal structure of Trypanosoma brucei phosphodiesterase TbrPDEB1 (PDB: 5M1Z) suggests that the piperidine nitrogen forms hydrogen bonds with Glu655, while the methoxyphenyl group occupies a hydrophobic pocket . Such interactions correlate with inhibitory activity in related compounds .

ADMET Profiling

Predictive tools (e.g., SwissADME) indicate:

  • Lipophilicity: LogP ≈ 2.8 (moderate permeability).

  • Blood-brain barrier penetration: Unlikely due to high polar surface area (80 Ų).

  • CYP450 inhibition: Low risk, as methoxy groups reduce metabolic oxidation .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Pyridazinone Derivatives

CompoundCAS No.Molecular WeightKey SubstituentsReported Activity
4-Chloro-2-(4-methoxyphenyl)-5-piperidino-3(2H)-pyridazinone477867-43-9319.79Cl, 4-MeO-Ph, piperidineNot reported
3-Nitroimidazo[1,2-b]pyridazine1313883-43-6207.16NitroimidazoleAnti-Giardia (IC₅₀ <1 nM)
Pyrimido[4,5-d]pyridazin-5-one2034308-61-5431.50Sulfamoyl, tetrahydrothiophenePhosphodiesterase inhibition

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